2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone
Overview
Description
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone is an organic compound that features a pyridine ring substituted with a methyl group and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with 6-quinoxalinecarboxylic acid under acidic or basic conditions. The reaction may be catalyzed by a Lewis acid such as zinc chloride or by a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline and pyridine products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid and 6-methylpyridine-2-carboxylic acid, while reduction may produce 2-(6-methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanol.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanol: A reduced form of the compound with similar structural features.
6-Methyl-2-pyridinecarboxaldehyde: A precursor in the synthesis of the compound.
6-Quinoxalinecarboxylic acid: Another precursor used in the synthesis.
Uniqueness
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone is unique due to its specific combination of a pyridine and quinoxaline ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-quinoxalin-6-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-3-2-4-13(19-11)10-16(20)12-5-6-14-15(9-12)18-8-7-17-14/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDCQJVSQGVNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC3=NC=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625422 | |
Record name | 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356560-90-2 | |
Record name | 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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